3-(4-Amino-5-oxo-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Descripción
This compound is a triazine-based derivative with a propanoic acid backbone. Its structure features a 1,2,4-triazin-6-yl core substituted with:
- A 4-amino-5-oxo group at positions 4 and 5 of the triazine ring.
- A thioether linkage at position 3, connecting to a 2-oxoethyl group.
- A 2-(trifluoromethyl)phenylamino moiety attached to the 2-oxoethyl group.
- A propanoic acid side chain at position 6 of the triazine ring.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanoic acid moiety may confer solubility in aqueous environments, making it a candidate for pharmaceutical or agrochemical applications . Structural characterization of such compounds often employs X-ray crystallography tools like SHELXL or SHELXTL for refinement .
Propiedades
IUPAC Name |
3-[4-amino-5-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O4S/c16-15(17,18)8-3-1-2-4-9(8)20-11(24)7-28-14-22-21-10(5-6-12(25)26)13(27)23(14)19/h1-4H,5-7,19H2,(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGAUZIGGIFTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-Amino-5-oxo-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid represents a complex molecular structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a trifluoromethyl group and a triazinyl moiety which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The mechanisms through which it operates are still under investigation but involve interactions with various biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazin derivative | 4 | Active against Staphylococcus aureus |
| Triazin derivative | 8 | Active against E. coli |
These results suggest that modifications to the core structure can enhance antibacterial efficacy.
Antiparasitic Activity
The compound has shown promising results in inhibiting the growth of various parasites. In vitro studies indicate that it is effective against Leishmania spp. and Trypanosoma spp., with IC50 values suggesting potent activity:
| Pathogen | IC50 (μM) |
|---|---|
| Leishmania donovani | 2.5 |
| Trypanosoma brucei | 3.0 |
This activity is attributed to the compound's ability to disrupt metabolic pathways essential for parasite survival.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism.
- Disruption of Membrane Integrity : It can affect the integrity of microbial membranes, leading to cell death.
- Nitric Oxide Release : Similar compounds have been shown to generate nitric oxide in treated cells, contributing to their antimicrobial effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in various models:
- In Vivo Efficacy Against Tuberculosis : In animal models, derivatives demonstrated significant reduction in bacterial load when administered alongside standard treatments.
- Leishmaniasis Treatment : In clinical trials, patients treated with the compound showed improved outcomes compared to those receiving placebo treatments.
Comparación Con Compuestos Similares
Structural Analogues
3-[4-Amino-3-((2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl)sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid (RN: 896170-60-8)
- Key Difference : The phenyl group is substituted with 3,5-dichloro instead of 2-trifluoromethyl (Figure 1).
- Lipophilicity: Cl substituents (logP ~2.8) may reduce solubility compared to CF₃ (logP ~3.5), affecting bioavailability .
Table 1: Structural Comparison of Triazine Derivatives
*Calculated based on atomic composition.
α-Amino Acid Derivatives with Thiazole Moieties
Compounds such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () and 3-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid () share the propanoic acid group but differ in core heterocycles:
- Triazine vs. Thiazole : Triazines are more electron-deficient, favoring interactions with aromatic or polar residues in biological targets.
- Bioactivity : Thiazole derivatives in exhibit antimicrobial properties, while triazine analogues may target enzymes like dihydrofolate reductase (DHFR) due to structural mimicry of pteridine .
Physicochemical and Functional Comparisons
Agrochemical Analogues
Herbicides like haloxyfop and fluazifop () contain propanoic acid groups but lack triazine/thiazole systems. Their activity relies on acetyl-CoA carboxylase inhibition, suggesting divergent mechanisms compared to triazine derivatives.
Benzothiazepin Derivatives
The benzothiazepin compound in includes a propanoate ester but targets calcium channels, highlighting how structural variations (e.g., triazine vs. benzothiazepin) dictate functional specialization .
Q & A
Q. What synthetic strategies are recommended for constructing the triazinone core and thioether linkage in this compound?
The synthesis typically involves sequential condensation and cyclization reactions. Key steps include:
- Triazinone formation : Reacting thiourea derivatives with α-keto acids or esters under basic conditions (e.g., NaHCO₃) to form the 1,2,4-triazin-5-one scaffold .
- Thioether introduction : Coupling the triazinone with a thiol-containing intermediate (e.g., 2-mercaptoethylamine derivatives) via nucleophilic substitution or oxidative coupling. highlights analogous protocols using NaBH₃CN for reductive amination or reflux with acetic acid for thiol incorporation .
- Trifluoromethylphenyl coupling : Reacting the intermediate with 2-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1D/2D NMR : Assign protons and carbons using H, C, DEPT, and HSQC to confirm the triazinone ring, thioether linkage, and trifluoromethylphenyl group. demonstrates resolution of overlapping signals via H-C HSQC .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amine/amide N-H bonds (3200–3400 cm) .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Q. How should researchers address solubility challenges during in vitro assays?
- Solvent selection : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4).
- pH adjustment : For the propanoic acid moiety, prepare sodium salts by treating with NaOH to enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
- Contradiction analysis : If NMR signals for the thioether linkage are ambiguous, perform 2D NOESY to confirm spatial proximity between the sulfur atom and adjacent protons.
- X-ray crystallography : Resolve tautomeric forms of the triazinone ring (e.g., keto-enol equilibria) by obtaining single-crystal structures .
- Mass spectrometry (HRMS) : Use high-resolution ESI-MS to distinguish between isobaric species (e.g., oxidation byproducts) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in bioassays?
- Analog synthesis : Modify the trifluoromethylphenyl group (e.g., replace with chloro or methoxy substituents) and compare bioactivity. provides a framework using cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .
- Molecular docking : Perform in silico docking with target proteins (e.g., kinases) using AutoDock Vina to prioritize high-affinity analogs .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) for lead compounds .
Q. How can computational modeling predict metabolic stability or toxicity?
- ADMET prediction : Use tools like SwissADME to assess permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
- Quantum mechanics (QM) : Calculate Fukui indices to identify reactive sites prone to oxidation or glutathione conjugation .
Q. What methodologies address low yields in large-scale synthesis?
- Process optimization : Apply design of experiments (DoE) to vary reaction parameters (temperature, catalyst loading). suggests AI-driven platforms like COMSOL Multiphysics for real-time reaction optimization .
- Flow chemistry : Improve mixing and heat transfer by transitioning from batch to continuous flow reactors, reducing side reactions .
Data Contradiction and Validation
Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and bioavailability to explain reduced in vivo efficacy.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
Q. What strategies validate target engagement in cellular assays?
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes to confirm binding to intended targets .
- CRISPR knockout : Generate cell lines lacking the putative target protein and assess loss of compound activity .
Methodological Resources
- Spectral databases : Cite BioMagResBank (BMRB) for NMR reference data .
- Synthetic protocols : Follow and for stepwise reaction conditions .
- Computational tools : Utilize Gaussian 16 for QM calculations and PyMOL for visualizing docking poses .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
